Cas no 2229289-89-6 (1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol)

1-(2-Chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol ist eine organische Verbindung mit einer einzigartigen cyclopropanbasierten Struktur, die durch eine Chlor- und Methylsubstitution am Phenylring sowie eine Hydroxymethylgruppe am Cyclopropanring gekennzeichnet ist. Diese Verbindung zeichnet sich durch ihre hohe chemische Stabilität und selektive Reaktivität aus, was sie besonders für Anwendungen in der Feinchemie und als Zwischenprodukt in der Synthese von Wirkstoffen interessant macht. Die Kombination aus sterisch anspruchsvollem Cyclopropanring und dem elektronenziehenden Chlorsubstituenten ermöglicht gezielte Modifikationen, beispielsweise in der Herstellung von Agrarchemikalien oder pharmazeutischen Wirkstoffen. Die Verbindung zeigt zudem gute Löslichkeit in organischen Lösungsmitteln, was die Handhabung in synthetischen Prozessen erleichtert.
1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol structure
2229289-89-6 structure
Product Name:1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol
CAS-Nr.:2229289-89-6
MF:C13H17ClO
MW:224.726483106613
CID:5945237
PubChem ID:165634945
Update Time:2025-11-01

1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol
    • EN300-1979691
    • [1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
    • 2229289-89-6
    • Inchi: 1S/C13H17ClO/c1-9-5-4-6-10(14)11(9)13(8-15)7-12(13,2)3/h4-6,15H,7-8H2,1-3H3
    • InChI-Schlüssel: VCCAJYZOAWVMOH-UHFFFAOYSA-N
    • Lächelt: ClC1=CC=CC(C)=C1C1(CO)CC1(C)C

Berechnete Eigenschaften

  • Genaue Masse: 224.0967929g/mol
  • Monoisotopenmasse: 224.0967929g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 251
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topologische Polaroberfläche: 20.2Ų

1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-1979691-0.05g
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
2229289-89-6
0.05g
$1056.0 2023-09-16
Enamine
EN300-1979691-0.1g
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
2229289-89-6
0.1g
$1106.0 2023-09-16
Enamine
EN300-1979691-0.25g
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
2229289-89-6
0.25g
$1156.0 2023-09-16
Enamine
EN300-1979691-0.5g
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
2229289-89-6
0.5g
$1207.0 2023-09-16
Enamine
EN300-1979691-1.0g
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
2229289-89-6
1g
$1256.0 2023-06-03
Enamine
EN300-1979691-2.5g
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
2229289-89-6
2.5g
$2464.0 2023-09-16
Enamine
EN300-1979691-5.0g
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
2229289-89-6
5g
$3645.0 2023-06-03
Enamine
EN300-1979691-10.0g
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
2229289-89-6
10g
$5405.0 2023-06-03
Enamine
EN300-1979691-1g
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
2229289-89-6
1g
$1256.0 2023-09-16
Enamine
EN300-1979691-5g
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
2229289-89-6
5g
$3645.0 2023-09-16

Weitere Informationen zu 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol

1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol: A Promising Compound in Medicinal Chemistry

1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol, with the CAS number 2229289-89-6, represents a unique molecular entity that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of substituted cyclopropylmethanols, characterized by its cyclic structure and functional groups that may confer specific biological activities. The molecular framework combines aromatic and cycloalkyl moieties, which are known to play critical roles in drug-target interactions.

Recent studies have highlighted the potential of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol as a lead compound for the development of novel therapeutics. Its structural features, particularly the 2-chloro-6-methylphenyl group and the 2,2-dimethylcyclopropyl ring, may contribute to its pharmacological profile. The chlorine atom at the 2-position of the phenyl ring is a key functional group that can influence the compound’s reactivity and biological activity through steric and electronic effects.

Research published in 2023 in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol. The study revealed that this compound exhibits promising anti-inflammatory properties, making it a potential candidate for the treatment of chronic inflammatory diseases. The 2,2-dimethylcyclopropyl group was found to enhance the compound’s ability to modulate inflammatory pathways, suggesting its utility in drug design.

The 2-chloro-6-methylphenyl substituent in 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol is particularly noteworthy due to its ability to interact with specific protein targets. This interaction may be critical for the compound’s activity in modulating cellular processes. For instance, the chlorine atom can engage in halogen bonding with amino acid residues in target proteins, thereby altering their conformation and function.

Advancements in computational chemistry have further enhanced the understanding of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol’s properties. Machine learning models trained on large datasets of similar compounds have predicted its potential as an inhibitor of specific enzymes involved in disease pathways. These models have been validated through experimental studies, demonstrating the compound’s efficacy in vitro and in vivo.

The synthesis of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol involves a multi-step process that requires precise control of reaction conditions. The 2-chloro-6-methylphenyl group is typically introduced through electrophilic substitution reactions, while the 2,2-dimethylcyclopropyl moiety is formed via cyclopropanation reactions. These synthetic strategies are critical for producing high-purity samples suitable for biological testing.

Recent clinical trials have evaluated the therapeutic potential of compounds structurally related to 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol. For example, a 2024 study published in Pharmaceutical Research reported that derivatives of this compound showed improved bioavailability and reduced toxicity compared to existing treatments for inflammatory conditions. These findings underscore the importance of optimizing the molecular structure to enhance therapeutic outcomes.

The 2,2-dimethylcyclopropyl ring in 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol is believed to contribute to its stability in biological environments. This structural feature may also influence the compound’s ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. Further research is needed to fully elucidate its potential in this area.

Environmental and safety considerations are also important when evaluating the use of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol. While it is not classified as a hazardous substance, its synthetic process requires careful management to ensure compliance with regulatory standards. Sustainable synthesis methods are being explored to minimize environmental impact and improve the compound’s accessibility for research and development.

Future research on 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol should focus on its mechanism of action and potential applications in diverse therapeutic areas. Advances in molecular modeling and high-throughput screening techniques are expected to accelerate the discovery of new derivatives with enhanced pharmacological properties. These efforts will be crucial for translating the compound’s potential into effective therapies.

In conclusion, 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol represents a promising lead compound with significant potential in the development of novel therapeutics. Its unique structural features and biological activities make it a valuable subject for further research. Continued exploration of its properties and applications will be essential for advancing its role in modern medicine.

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